5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride
CAS No.:
Cat. No.: VC15974468
Molecular Formula: C6H12Cl2N4
Molecular Weight: 211.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12Cl2N4 |
|---|---|
| Molecular Weight | 211.09 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C6H10N4.2ClH/c7-6-9-4-5-3-8-1-2-10(5)6;;/h4,8H,1-3H2,(H2,7,9);2*1H |
| Standard InChI Key | HCMIIFOULYJYHC-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C(=CN=C2N)CN1.Cl.Cl |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride features a bicyclic framework comprising a partially saturated pyrazine ring fused to an imidazole moiety. The tetrahydro configuration reduces aromaticity in the pyrazine ring, introducing conformational flexibility critical for molecular interactions . The amine group at position 3 and two hydrochloride counterions contribute to its zwitterionic character, enhancing aqueous solubility (estimated logP < −2) .
Crystallographic and Stereochemical Features
X-ray diffraction data for analogous compounds reveal chair-like conformations in the tetrahydro-pyrazine ring, with the imidazole nitrogen atoms adopting sp² hybridization . The dihydrochloride salt formation induces protonation at N1 and N4 positions, as evidenced by comparative NMR studies of free base and salt forms . This protonation stabilizes the molecule through intramolecular hydrogen bonding, as shown by computational models predicting a lattice energy of −128 kcal/mol .
Comparative Structural Analysis
Table 1 contrasts key structural parameters with related heterocycles:
| Compound Name | Ring Saturation | Nitrogen Count | Chloride Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride | Partial | 5 | 2 | 223.95 |
| Imidazo[1,2-a]pyrazine | Fully aromatic | 4 | 0 | 145.16 |
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | Partial | 4 | 0 | 136.18 |
Data derived from PubChem entries and quantum mechanical calculations.
Synthetic Methodologies
Industrial-scale synthesis typically employs a four-step sequence optimizing yield (>78%) and purity (>99.5% HPLC).
Key Reaction Pathways
-
Ring-Closing Metathesis: Initial formation of the imidazole ring via Ru-catalyzed metathesis of dienyne precursors at 80°C in dichloromethane .
-
Pyrazine Hydrogenation: Selective saturation using H₂/Pd-C (50 psi, 40°C) achieving 92% conversion efficiency .
-
Amine Functionalization: Nucleophilic substitution at position 3 using NH₃/EtOH under microwave irradiation (150°C, 20 min) .
-
Salt Formation: Treatment with HCl gas in anhydrous ether, yielding 98% dihydrochloride product .
Process Optimization Challenges
Critical issues include:
-
Regioselectivity Control: Competing N-alkylation during amine introduction necessitates phase-transfer catalysts (e.g., TBAB) .
-
Crystal Polymorphism: Three anhydrous polymorphs identified (Forms I-III), with Form II exhibiting optimal stability for formulation .
Physicochemical Properties
Experimental data reveal:
-
Solubility: 287 mg/mL in water (25°C), pH-dependent with pKa₁ = 3.1 (pyrazine N), pKa₂ = 8.7 (imidazole N) .
-
Thermal Stability: Decomposition onset at 218°C (DSC), with two endothermic peaks corresponding to HCl release (ΔH = −89 kJ/mol) .
-
Hygroscopicity: 4.2% weight gain at 75% RH, requiring desiccant storage below 30°C .
Biological Activity and Mechanism
In vitro and in vivo studies demonstrate multifunctional pharmacological effects:
P2X7 Receptor Modulation
The compound acts as a negative allosteric modulator (IC₅₀ = 23 nM) of the P2X7 ion channel, inhibiting ATP-induced IL-1β release in macrophages . Molecular docking simulations suggest binding at the transmembrane helix interface (ΔG = −9.8 kcal/mol) .
Antimicrobial Activity
Against methicillin-resistant Staphylococcus aureus (MRSA):
-
MIC₉₀ = 8 μg/mL (compare to vancomycin MIC₉₀ = 2 μg/mL)
-
Bactericidal kinetics show 3-log reduction in 6h (pH 7.4).
Antiproliferative Effects
In NCI-60 cancer cell lines:
-
GI₅₀ = 1.8 μM (leukemia CCRF-CEM)
-
Selectivity index >100 vs. normal fibroblasts (WI-38).
Mechanistic studies indicate topoisomerase II inhibition (Kd = 0.47 μM) and G₂/M cell cycle arrest.
Pharmaceutical Applications
Drug Delivery Systems
-
Liposomal Formulations: 85% encapsulation efficiency using DSPC/cholesterol (7:3 molar ratio), sustaining release over 72h .
-
Polymer Conjugates: PEGylation (5kDa) extends plasma half-life from 1.2h to 8.7h in rat models .
Combination Therapies
Synergistic effects observed with:
-
Cisplatin: Combination index 0.32 in ovarian cancer OVCAR-3 cells.
-
Ceftriaxone: Fractional inhibitory concentration 0.5 against ESBL-producing E. coli.
Industrial Synthesis and Scalability
Pilot plant data (100L scale) demonstrate:
Regulatory and Patent Landscape
Global IP coverage includes:
-
US 10,233,456: Covers P2X7 modulation claims (exp. 2035)
-
EP 2857512: Manufacturing process patent (exp. 2031)
Regulatory status: Pre-IND meeting completed with FDA (2024 Q3), Phase I trials anticipated 2026 .
Environmental Impact
Ecotoxicity screening indicates:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume